molecular formula C5H12N2O4Pt B1199251 Ethylmalonatodiammine platinum(II) CAS No. 41575-93-3

Ethylmalonatodiammine platinum(II)

Cat. No.: B1199251
CAS No.: 41575-93-3
M. Wt: 359.24 g/mol
InChI Key: YQQKZGUGNVLBEW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylmalonatodiammine platinum(II) is a platinum(II) coordination complex characterized by a central platinum ion coordinated by two ethylenediamine (en) ligands and one malonate ligand. This structure confers unique chemical properties, including enhanced solubility in aqueous media compared to classical platinum-based anticancer agents like cisplatin, due to the hydrophilic malonate group . The ethylenediamine ligands provide stability to the complex, while the malonate moiety may influence its pharmacokinetics and reactivity .

Properties

CAS No.

41575-93-3

Molecular Formula

C5H12N2O4Pt

Molecular Weight

359.24 g/mol

IUPAC Name

azane;2-ethylpropanedioate;platinum(2+)

InChI

InChI=1S/C5H8O4.2H3N.Pt/c1-2-3(4(6)7)5(8)9;;;/h3H,2H2,1H3,(H,6,7)(H,8,9);2*1H3;/q;;;+2/p-2

InChI Key

YQQKZGUGNVLBEW-UHFFFAOYSA-L

SMILES

CCC(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]

Canonical SMILES

CCC(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]

Synonyms

cis-(2-ethylmalonato)diammineplatinum II
JM 10
JM-10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Ethylmalonatodiammine platinum(II) shares a square-planar geometry with other platinum(II) complexes but differs in ligand composition (Table 1). For example:

  • Cisplatin : Two ammonia and two chloride ligands. The chloride ligands are labile, enabling DNA adduct formation.
  • Carboplatin : Features a cyclobutane-dicarboxylate ligand, reducing reactivity and toxicity compared to cisplatin.

Reactivity and Stability

  • Reactivity with Methyl Iodide : Ethylenediamine-containing platinum(II) complexes, such as those in , undergo oxidative addition with methyl iodide to form platinum(IV) derivatives. Ethylmalonatodiammine platinum(II) likely exhibits moderate reactivity in such reactions, forming stable Pt(IV) intermediates .
  • Hydrolysis : Unlike cisplatin, which rapidly hydrolyzes in low-chloride environments, the malonate and en ligands in Ethylmalonatodiammine platinum(II) may slow hydrolysis, reducing off-target toxicity.

Data Table: Comparative Analysis of Platinum(II) Complexes

Compound Ligand Structure Reactivity with Methyl Iodide Solubility in Water Cytotoxicity (Relative) Membrane Interaction
Ethylmalonatodiammine Pt(II) en, malonate Moderate (Pt(IV) formation) High Intermediate Mild disruption
Cisplatin NH₃, Cl⁻ Low Moderate High Lipid peroxidation
Carboplatin CBDCA, NH₃ Very low High Low Minimal interaction
Dinuclear Pt(II) () Bridged ligands High Low High Severe disruption

CBDCA: Cyclobutane-dicarboxylate; en: ethylenediamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.